![molecular formula C8H12O B13830244 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 412021-38-6](/img/structure/B13830244.png)
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets such as enzymes and receptors. The oxygen bridge and methyl groups play a crucial role in its binding affinity and specificity. For example, in enzyme inhibition, the compound may form hydrogen bonds and hydrophobic interactions with the active site, leading to a decrease in enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but with a different ring size and substitution pattern.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A related compound with additional functional groups that influence its reactivity and applications.
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene: Similar in structure but with different substitution, affecting its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
412021-38-6 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12O/c1-6-3-4-7-8(2,5-6)9-7/h3,7H,4-5H2,1-2H3 |
InChI-Schlüssel |
GDXKXYSWYRXFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(C1)(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


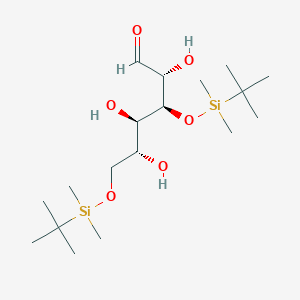
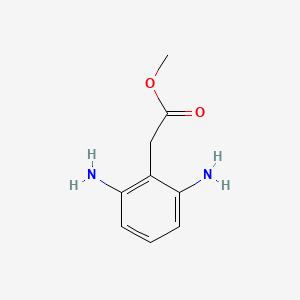
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
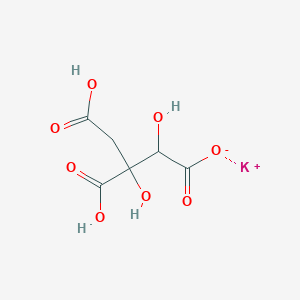
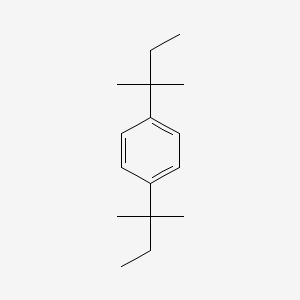
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
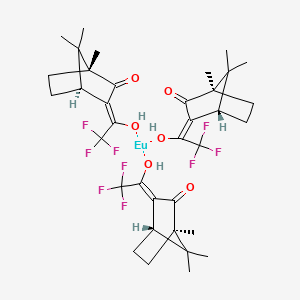
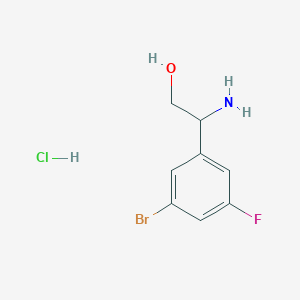
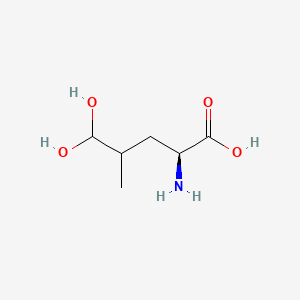


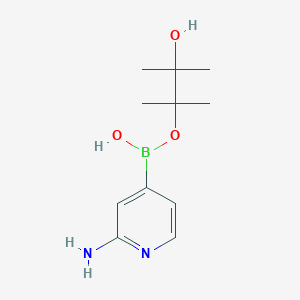
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
